1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium acetate
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Overview
Description
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines cyano, diethylamino, and imidazolium groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with cyanoacetic acid to form an intermediate, which is then reacted with 1-methylimidazole and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or imidazolium groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazolium salts or cyano derivatives.
Scientific Research Applications
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium acetate involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid: A structurally similar compound used in dye-sensitized solar cells.
Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate: Another related compound with applications in organic synthesis.
Properties
CAS No. |
86014-84-8 |
---|---|
Molecular Formula |
C23H29N3O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(1-methylpyrrol-1-ium-1-yl)ethyl (E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate;acetate |
InChI |
InChI=1S/C21H26N3O2.C2H4O2/c1-4-23(5-2)20-10-8-18(9-11-20)16-19(17-22)21(25)26-15-14-24(3)12-6-7-13-24;1-2(3)4/h6-13,16H,4-5,14-15H2,1-3H3;1H3,(H,3,4)/q+1;/p-1/b19-16+; |
InChI Key |
MHZWACKYQSQOFR-PXMDEAMVSA-M |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC[N+]2(C=CC=C2)C.CC(=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC[N+]2(C=CC=C2)C.CC(=O)[O-] |
Origin of Product |
United States |
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